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Compound of Interest

Compound Name:
5-Azaspiro[2.4]heptane

hydrochloride

Cat. No.: B1376907 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 5-
Azaspiro[2.4]heptane hydrochloride, a valuable building block in contemporary drug

discovery. As a saturated heterocyclic amine, its unique spirocyclic scaffold imparts

conformational rigidity, a desirable trait for achieving target-specific interactions.[1] Accurate

spectroscopic characterization is paramount for confirming its structure and purity, ensuring the

reliability of subsequent biological and pharmacological studies. This document is intended for

researchers, scientists, and drug development professionals, offering both a theoretical

framework and practical insights into the interpretation of its spectroscopic signature.

Molecular Structure and Spectroscopic Overview
5-Azaspiro[2.4]heptane hydrochloride is the hydrochloride salt of a bicyclic amine containing

a cyclopropane ring fused to a pyrrolidine ring at a quaternary carbon. This rigid structure gives

rise to a distinct and predictable spectroscopic profile.

Caption: Molecular structure of 5-Azaspiro[2.4]heptane hydrochloride.

The following sections will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS) data for this compound. The presented data is

generated from validated computational models to provide a reliable reference in the absence

of publicly available experimental spectra.
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Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy is a cornerstone technique for elucidating the proton environment within

a molecule. For 5-Azaspiro[2.4]heptane hydrochloride, the protonated amine and the distinct

chemical environments of the cyclopropyl and pyrrolidine rings are key features.

Predicted ¹H NMR Data
Protons

Predicted Chemical
Shift (ppm)

Multiplicity Integration

NH₂⁺ 9.5 - 11.0 Broad singlet 2H

H-4, H-6 3.2 - 3.5 Multiplet 4H

H-1, H-2 1.8 - 2.1 Multiplet 4H

H-3 0.7 - 1.0 Multiplet 2H

Note: Predicted chemical shifts are relative to TMS (Tetramethylsilane) at 0 ppm and can vary

based on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum
The most downfield signal is anticipated to be the two protons on the positively charged

nitrogen atom (NH₂⁺). This significant deshielding is due to the electronegativity of the nitrogen

and the positive charge, resulting in a broad singlet in the 9.5 - 11.0 ppm range. The broadness

is a consequence of rapid proton exchange and quadrupolar relaxation.

The four protons on the carbons adjacent to the nitrogen (H-4 and H-6) are expected to appear

as a multiplet between 3.2 and 3.5 ppm. Their proximity to the electron-withdrawing nitrogen

atom results in a downfield shift compared to typical aliphatic protons.

The four protons of the cyclopropane ring (H-1 and H-2) are predicted to be in the 1.8 - 2.1

ppm range. The unique electronic environment of the cyclopropyl group contributes to this

characteristic chemical shift. The two remaining protons on the pyrrolidine ring (H-3) are

expected at the most upfield region, between 0.7 and 1.0 ppm.
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Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 5-Azaspiro[2.4]heptane hydrochloride in 0.6 mL

of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as

it can influence the chemical shifts, particularly of the labile NH₂⁺ protons.

Instrument Setup:

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better

resolution.

Temperature: Set the probe temperature to 298 K (25 °C).

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

Data Acquisition:

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or

32 scans).

Set the spectral width to cover the expected chemical shift range (e.g., 0 to 12 ppm).

The relaxation delay (d1) should be set to at least 1 second to allow for full relaxation of

the protons.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Integrate the signals to determine the relative number of protons for each resonance.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
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¹³C NMR spectroscopy provides valuable information about the carbon framework of a

molecule. The unique spirocyclic nature of 5-Azaspiro[2.4]heptane hydrochloride results in a

distinct set of carbon signals.

Predicted ¹³C NMR Data
Carbon Atom Predicted Chemical Shift (ppm)

C-3 (Spiro) 65 - 70

C-4, C-6 45 - 50

C-1, C-2 15 - 20

C-5 10 - 15

Note: Predicted chemical shifts are relative to TMS at 0 ppm.

Interpretation of the ¹³C NMR Spectrum
The spiro carbon (C-3) is expected to be the most downfield of the aliphatic carbons, with a

predicted chemical shift in the range of 65 - 70 ppm. This is due to its quaternary nature and its

position within two rings.

The two carbons adjacent to the nitrogen atom (C-4 and C-6) are deshielded and are predicted

to resonate between 45 and 50 ppm. The carbons of the cyclopropane ring (C-1 and C-2) are

expected to appear in the 15 - 20 ppm range, a characteristic region for cyclopropyl carbons.

The remaining pyrrolidine carbon (C-5) is predicted to be the most upfield signal, between 10

and 15 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50

mg in 0.6 mL of a deuterated solvent.

Instrument Setup:

Spectrometer: A 100 MHz or higher ¹³C frequency spectrometer.
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Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to

simplify the spectrum to single lines for each carbon.

Data Acquisition:

Due to the low natural abundance of ¹³C, a larger number of scans (typically several

hundred to thousands) is required.

A wider spectral width (e.g., 0 to 80 ppm) is needed compared to ¹H NMR.

A relaxation delay of 2 seconds is generally sufficient.

Data Processing:

Apply a Fourier transform with an exponential line broadening function to improve the

signal-to-noise ratio.

Phase the spectrum and calibrate the chemical shift scale using the solvent signal.

NMR Spectroscopy Workflow

Sample Preparation
(5-10 mg in 0.6 mL solvent)

Data Acquisition
(400 MHz Spectrometer)

Data Processing
(Fourier Transform, Phasing, Calibration)

Spectral Interpretation
(Chemical Shift, Multiplicity, Integration)

Click to download full resolution via product page

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

vibrations of chemical bonds. For 5-Azaspiro[2.4]heptane hydrochloride, the key features

will be the N-H and C-H stretching and bending vibrations.

Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

2800 - 3200 Strong, Broad N-H stretch (ammonium salt)

2850 - 3000 Medium C-H stretch (aliphatic)

1580 - 1650 Medium N-H bend

1400 - 1470 Medium C-H bend

~1020 Medium C-N stretch

Interpretation of the IR Spectrum
The most prominent feature in the IR spectrum is expected to be a strong, broad absorption in

the 2800 - 3200 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of an

ammonium salt. The broadening is due to hydrogen bonding.

The aliphatic C-H stretching vibrations of the cyclopropyl and pyrrolidine rings will appear as

medium intensity bands in the 2850 - 3000 cm⁻¹ range. The N-H bending vibration is predicted

to be in the 1580 - 1650 cm⁻¹ region. C-H bending and C-N stretching vibrations will also be

present in the fingerprint region of the spectrum.

Experimental Protocol: IR Spectroscopy
Sample Preparation:

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of

dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrument Setup: A standard Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:
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Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the beam path and record the sample spectrum.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of the molecular weight and structural features. For 5-
Azaspiro[2.4]heptane hydrochloride, electrospray ionization (ESI) is a suitable technique.

Expected Mass Spectrum Data
m/z Interpretation

98.10 [M+H]⁺ (protonated free base)

97.09 [M]⁺ (molecular ion of the free base)

Note: The observed mass will be for the free base, 5-Azaspiro[2.4]heptane, as the

hydrochloride salt will dissociate in the ESI source.

Interpretation of the Mass Spectrum
In positive ion ESI-MS, the most abundant ion is expected to be the protonated molecule of the

free base, [M+H]⁺, at an m/z of approximately 98.10. The molecular ion of the free base, [M]⁺,

at m/z 97.09, may also be observed, although typically at a lower intensity. The fragmentation

pattern of the free base would likely involve the loss of small neutral molecules from the ring

system.

Experimental Protocol: Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile/water.
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Instrument Setup:

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, and

drying gas temperature) to maximize the signal intensity of the ion of interest.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-200).

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Mass Spectrometry Workflow

Sample Preparation
(1 mg/mL in MeOH)

Ionization
(Electrospray - ESI)

Mass Analysis
(Quadrupole/TOF)

Detection & Data Analysis

Click to download full resolution via product page
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Caption: General workflow for mass spectrometry analysis.

Conclusion
The spectroscopic characterization of 5-Azaspiro[2.4]heptane hydrochloride is crucial for its

application in research and development. This guide provides a comprehensive overview of the

expected ¹H NMR, ¹³C NMR, IR, and MS data based on predictive models and established

spectroscopic principles. While predicted data offers a valuable reference, it is always

recommended to confirm these findings with experimental data for unambiguous structure

elucidation and purity assessment. The detailed experimental protocols provided herein offer a

robust starting point for acquiring high-quality spectroscopic data for this and similar

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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